molecular formula C14H14BrNO B8257498 rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one

rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one

Cat. No.: B8257498
M. Wt: 292.17 g/mol
InChI Key: FZGDQHQLJMOPHF-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one is a complex organic molecule characterized by a bromophenyl group attached to a hexahydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the hexahydroisoindolone core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

The compound rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rel-(3aS,7aR)-5-(3-chlorophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one: Similar structure with a chlorine atom instead of bromine.

    rel-(3aS,7aR)-5-(3-fluorophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of rel-(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydro-1H-isoindol-1-one lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen atoms. This can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(3aS,7aR)-5-(3-bromophenyl)-2,3,3a,6,7,7a-hexahydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-16-14(13)17/h1-3,6-7,11,13H,4-5,8H2,(H,16,17)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGDQHQLJMOPHF-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2C1C(=O)NC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C[C@H]2[C@@H]1C(=O)NC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.